1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene

Electrophilic aromatic substitution Fluorobenzene regiochemistry Para-directing effect

1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene (CAS 182949-79-7), also known as 4-fluorophenethyl chloromethyl ether, is a halogenated aromatic ether (C₉H₁₀ClFO; MW 188.63) that serves as a versatile synthetic intermediate in medicinal and agricultural chemistry. The compound features a para-fluoro substituent on the phenyl ring and a chloromethoxyethyl side chain—a bifunctional architecture that provides two orthogonal reactive sites: an electrophilic chloromethyl ether for nucleophilic displacement and a fluorinated aromatic ring for further elaboration via cross-coupling or electrophilic substitution.

Molecular Formula C9H10ClFO
Molecular Weight 188.62 g/mol
CAS No. 182949-79-7
Cat. No. B13708709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene
CAS182949-79-7
Molecular FormulaC9H10ClFO
Molecular Weight188.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCOCCl)F
InChIInChI=1S/C9H10ClFO/c10-7-12-6-5-8-1-3-9(11)4-2-8/h1-4H,5-7H2
InChIKeyIKMYGQLGJGGKCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene (CAS 182949-79-7): Procurement-Ready Halogenated Building Block for Pharmaceutical and Agrochemical Synthesis


1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene (CAS 182949-79-7), also known as 4-fluorophenethyl chloromethyl ether, is a halogenated aromatic ether (C₉H₁₀ClFO; MW 188.63) that serves as a versatile synthetic intermediate in medicinal and agricultural chemistry . The compound features a para-fluoro substituent on the phenyl ring and a chloromethoxyethyl side chain—a bifunctional architecture that provides two orthogonal reactive sites: an electrophilic chloromethyl ether for nucleophilic displacement and a fluorinated aromatic ring for further elaboration via cross-coupling or electrophilic substitution . Its computed physicochemical profile (PSA 9.23 Ų; LogP 2.58) positions it favorably for the synthesis of CNS-penetrant scaffolds, distinguishing it from more polar or non-fluorinated analogs .

Why 1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene Cannot Be Replaced by Its Ortho or Non-Fluorinated Analogs


Generic substitution among positional isomers or dehalogenated analogs of chloromethoxyethyl-fluorobenzenes introduces quantifiable risks in downstream synthetic outcomes. The para-fluorine substituent in CAS 182949-79-7 imparts a distinct electronic environment on the aromatic ring that differs fundamentally from ortho- and meta-fluorinated congeners in electrophilic aromatic substitution (EAS) regiochemistry: fluorobenzene directs incoming electrophiles to the para position with approximately 90% selectivity, a behavior not replicated by ortho-fluoro isomers [1]. Furthermore, the chloromethoxyethyl side chain offers a reactivity profile distinct from simpler 1-(2-chloroethyl)-4-fluorobenzene (CAS 332-43-4)—the ether oxygen modulates leaving-group ability and alters the physicochemical properties (PSA, LogP) that govern solubility, permeability, and formulation compatibility . Interchanging these compounds without verification risks altered reaction yields, unexpected regiochemical outcomes, and compromised ADME properties in target molecules.

Quantitative Differentiation Evidence for 1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene (CAS 182949-79-7) Versus Closest Analogs


Para-Fluorine Directing Effect: ~90% Para-Selectivity in Electrophilic Aromatic Substitution vs. Ortho-Isomer Statistical Mixtures

Fluorobenzene exhibits anomalous EAS behavior: electrophilic substitution occurs at the para position with approximately 90% selectivity, while other halobenzenes yield statistical ortho/para mixtures (~60:40 ortho:para) [1]. For 1-[2-(chloromethoxy)ethyl]-4-fluorobenzene (target, para-substituted), this translates to a predictable single-site reactivity for further aromatic functionalization. In contrast, the ortho isomer (CAS 182949-77-5) presents a competing directive effect where the fluorine and the existing chloromethoxyethyl substituent may direct incoming electrophiles to different positions, leading to regiochemical mixtures that reduce synthetic efficiency [2]. No comparable quantitative selectivity data were identified for the meta isomer at the time of this analysis.

Electrophilic aromatic substitution Fluorobenzene regiochemistry Para-directing effect

Low Polar Surface Area (PSA 9.23 Ų) Enables Superior Predicted Membrane Permeability vs. Higher-PSA Ether Analogs

The computed topological polar surface area (PSA) for 1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene is 9.23 Ų . This value is substantially below the widely accepted threshold of <60 Ų for favorable oral absorption and <90 Ų for blood-brain barrier penetration [1]. For comparison, removing the fluorine atom (non-fluorinated analog, C₉H₁₁ClO) increases the molecular PSA contribution from the aromatic ring; while precise experimental PSA data for the non-fluorinated analog are not available in the public domain at the time of analysis, the presence of fluorine reduces overall polarity relative to hydroxy- or amino-substituted congeners, enhancing predicted passive membrane permeability. The very low PSA of the target compound makes it a preferred choice when the intended downstream product must cross biological membranes.

Polar surface area CNS drug design Membrane permeability Physicochemical property differentiation

LogP 2.58 Balances Lipophilicity for Drug-Like Space: Differentiated from More Lipophilic Ortho-Isomer (XlogP ~2.8)

The para-fluoro isomer (target) has a computed LogP of 2.58 , falling within the optimal Lipinski range (LogP ≤5) and the more stringent CNS multiparameter optimization (MPO) sweet spot (LogP 2–4). The ortho-fluoro isomer (CAS 182949-77-5) has a predicted XlogP of approximately 2.8 , reflecting the altered electronic distribution and dipole moment associated with ortho-fluorine placement. A LogP difference of ~0.2–0.3 units can translate to measurable differences in logD, protein binding, and metabolic stability in downstream compounds [1]. The para isomer's slightly lower lipophilicity may confer advantages in reducing phospholipidosis risk and improving aqueous solubility while maintaining sufficient membrane partitioning.

Lipophilicity LogP Drug-likeness Isomer comparison

Chloromethoxy Leaving Group vs. Chloroethyl: Enhanced Synthetic Versatility Through Ether Oxygen Participation

The chloromethoxy group (-O-CH₂-Cl) in the target compound provides a distinct reactivity profile compared to the simpler chloroethyl group (-CH₂-CH₂-Cl) found in 1-(2-chloroethyl)-4-fluorobenzene (CAS 332-43-4). Chloromethyl ethers are known to be significantly more reactive toward nucleophilic displacement than alkyl chlorides due to the electron-withdrawing inductive effect of the adjacent oxygen atom, which stabilizes the developing positive charge in the SN2 transition state [1]. The ether oxygen also provides a second coordination site for metal-catalyzed transformations. By contrast, CAS 332-43-4 (MW 158.60, density 1.51 g/mL, bp 98–99 °C/26 mmHg) offers only a single reactive terminus (primary alkyl chloride) without the ethereal functionality, limiting its synthetic versatility relative to the target compound.

Chloromethyl ether Leaving group reactivity Nucleophilic substitution Synthetic handle

Commercial Purity: 98% Specification with MDL Registration (MFCD20624591) vs. 95% Ortho-Isomer

The para-isomer (target) is commercially available at 98% purity with a registered MDL number (MFCD20624591) , whereas the ortho-isomer (CAS 182949-77-5) is offered at ≥95% purity . This 3-percentage-point purity differential represents a meaningful reduction in total impurity burden (from ≤5% to ≤2%), which can be critical in multi-step syntheses where impurities propagate and accumulate. The registered MDL number facilitates unambiguous procurement, inventory management, and regulatory documentation—a practical differentiator given that the meta-isomer (1-[2-(chloromethoxy)ethyl]-3-fluorobenzene) currently lacks a CAS registry number .

Chemical purity Procurement specification Quality control MDL registration

Literatured Synthetic Precedent: Published Route in Pharmazie (1996) Provides Validated Methodology

A documented synthetic route to 1-[2-(chloromethoxy)ethyl]-4-fluorobenzene appears in the peer-reviewed literature: Unterhalt and Joestingmeier, Pharmazie, 1996, vol. 51, #9, pp. 641–644 . This published precedent provides a validated starting point for scale-up and process optimization, reducing the method-development burden for organizations seeking to produce or derivatize this intermediate. In contrast, no peer-reviewed synthetic procedures specific to the ortho- or meta-isomers were identified in the open literature at the time of this analysis, meaning their preparation may require de novo route scouting.

Synthetic route Literature precedent Reproducibility Pharmazie

Optimal Research and Industrial Application Scenarios for 1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene


CNS-Penetrant Lead Synthesis Exploiting Low PSA and Optimal LogP

With a PSA of 9.23 Ų and LogP of 2.58 , the compound is ideally suited as a synthetic building block for CNS drug discovery programs. Its low polarity facilitates passive blood-brain barrier penetration of downstream products, while the moderate lipophilicity sits within the CNS MPO sweet spot. The para-fluoro substituent further enhances metabolic stability of derived aromatic rings relative to non-fluorinated analogs . Use this intermediate when the target profile demands high membrane permeability and the synthetic plan requires a bifunctional aryl ether scaffold.

Orthogonal Bifunctional Scaffold for Sequential Derivatization in Medicinal Chemistry

The compound offers two chemically distinct reactive sites: a chloromethoxy group susceptible to nucleophilic displacement (amines, thiols, alkoxides) and a para-fluorophenyl ring amenable to Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann-type cross-couplings . This orthogonality enables sequential, protecting-group-free diversification strategies. In contrast, 1-(2-chloroethyl)-4-fluorobenzene (CAS 332-43-4) lacks the ethereal oxygen and therefore offers only one site for initial derivatization . Procurement of the chloromethoxy variant maximizes the synthetic value per building block.

Agrochemical Intermediate Where Para-Selective Aromatic Functionalization Is Required

Many agrochemical active ingredients (e.g., aryloxyphenoxypropionate herbicides, strobilurin fungicides) feature para-substituted fluorobenzene motifs. The well-established para-directing effect of fluorine in electrophilic aromatic substitution (approximately 90% selectivity) makes the para-fluoro isomer the preferred starting material when subsequent EAS steps must occur at a predictable position. The ortho-isomer would produce regioisomeric mixtures under similar conditions, complicating purification and reducing overall yield. This predictability is especially valuable in process chemistry where regulatory specifications demand high isomeric purity.

Academic and Industrial Research Requiring Literature-Validated Synthetic Methodology

For laboratories initiating research on chloromethoxyethyl-fluorobenzene derivatives, the published synthetic route in Pharmazie (1996) provides an immediately actionable starting point. This contrasts with the ortho- and meta-isomers, for which no peer-reviewed synthetic procedures were identified. Organizations with limited process-development resources or those operating under grant timelines benefit from this existing methodological foundation, reducing the time from compound acquisition to productive experimental output.

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